N~1~-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE
Beschreibung
N~1~-Cyclohexyl-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetamide (CAS: 51972-71-5) is a cyclohexanecarboxamide derivative featuring a bicyclic isoindole-1,3-dione moiety. The compound’s structure includes a cyclohexyl group attached to the acetamide nitrogen and a hexahydroisoindole-dione ring system.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-14(17-11-6-2-1-3-7-11)10-18-15(20)12-8-4-5-9-13(12)16(18)21/h4-5,11-13H,1-3,6-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGMESSIKGMEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3CC=CCC3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331789 | |
| Record name | N-cyclohexyl-2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
696625-02-2 | |
| Record name | N-cyclohexyl-2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE typically involves the reaction of cyclohexylamine with a suitable isoindoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity N1-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N1-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
N~1~-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1-CYCLOHEXYL-2-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Aryl Substituents
Compounds 3b–3e () share the core 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetamide scaffold but differ in their substituents:
- 3b: 4-Methoxyphenylamino group.
- 3c: 3-Chlorophenylamino group.
- 3d: Phenylamino group.
- 3e: 4-Fluorophenylamino group.
Key Findings :
- Physical State : All are viscous liquids, contrasting with the solid-state analogs in .
- Synthesis : Prepared via Methods B, C, and F, with yields ranging from 78% (3d) to 91% (3c) .
- Spectroscopic Data :
- 1H NMR : Aromatic protons (δ 7.0–7.8 ppm) and isoindole-dione protons (δ 5.8–6.0 ppm) are consistent. Substituent-specific shifts (e.g., methoxy at δ 3.72 ppm in 3b) aid differentiation .
- HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]+ for 3b: 429.2026 calculated vs. 429.2039 found) .
Table 1: Comparison of Aryl-Substituted Analogs
| Compound | Substituent | Yield (%) | Physical State | Key NMR Shifts (δ, ppm) | HRMS [M+H]+ (Found) |
|---|---|---|---|---|---|
| 3b | 4-Methoxyphenyl | 88 | Viscous liquid | 3.72 (s, OCH3), 6.89 (d, J=9.0 Hz) | 429.2039 |
| 3c | 3-Chlorophenyl | 91 | Viscous liquid | 7.77 (m, Cl-C6H4), 10.15 (s, NH) | 455.1362* ([M+Na]+) |
| 3d | Phenyl | 78 | Viscous liquid | 7.55 (m, Ph), 9.97 (s, NH) | 429.2039 |
| 3e | 4-Fluorophenyl | 82 | Viscous liquid | 7.56 (dd, J=8.6, 5.0 Hz, F-C6H4) | 447.1945 |
*Compound 3c was analyzed as [M+Na]+ .
Boronate-Containing Cyclohexyl Analogs
Compounds 5b–5d () incorporate a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, enabling applications in Suzuki-Miyaura coupling or as boron-based therapeutics:
- 5b : Phenyl and benzyl boronate.
- 5c : 4-Fluoro-3-boronate benzyl.
- 5d : Propionamide variant with boronate.
Key Findings :
- Physical State : Crystalline solids (m.p. 91–110°C), contrasting with the liquid analogs in .
- Synthesis : Prepared via General Procedure D (Ugi reaction), with yields up to 74% (5c) .
- 11B NMR : Peaks at δ 29.94–31.08 ppm confirm boronate integration .
Table 2: Boronate-Containing Analogs
| Compound | Key Substituent | Yield (%) | m.p. (°C) | 11B NMR (δ, ppm) | HRMS [M+H]+ (Found) |
|---|---|---|---|---|---|
| 5b | Phenyl boronate | 52 | 91 | 31.08 | 491.3057 (C29H39BN2O4) |
| 5c | 4-Fluoro-3-boronate benzyl | 74 | 110 | 29.94 | 509.3139 (C30H40BFN2O4) |
| 5d | Propionamide boronate | – | – | – | – |
Spirocyclic and Miscellaneous Analogs
- N-(2-Cyclohex-1-en-1-ylethyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 1775351-93-3, ): Features a spiro-diazepinedione system, diverging from the isoindole-dione core.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
